N-Methyl Cyclophosphamide
CAS No.: 22089-17-4
Cat. No.: VC21340227
Molecular Formula: C8H17Cl2N2O2P
Molecular Weight: 275.11 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 22089-17-4 |
---|---|
Molecular Formula | C8H17Cl2N2O2P |
Molecular Weight | 275.11 g/mol |
IUPAC Name | N,N-bis(2-chloroethyl)-3-methyl-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine |
Standard InChI | InChI=1S/C8H17Cl2N2O2P/c1-11-5-2-8-14-15(11,13)12(6-3-9)7-4-10/h2-8H2,1H3 |
Standard InChI Key | GTSZJFSUYZICDS-UHFFFAOYSA-N |
SMILES | CN1CCCOP1(=O)N(CCCl)CCCl |
Canonical SMILES | CN1CCCOP1(=O)N(CCCl)CCCl |
Appearance | Yellow Oil |
Chemical Identity and Structure
N-Methyl Cyclophosphamide, formally known as 2H-1,3,2-Oxazaphosphorine, tetrahydro-2-(bis(2-chloroethyl)amino)-3-methyl-, 2-oxide, represents a structural modification of the well-known chemotherapy agent cyclophosphamide. This compound has a molecular formula of C8H17Cl2N2O2P and a molecular weight of 275.11 g/mol . The compound's formal identification in chemical databases includes PubChem CID 211031, and it possesses several synonyms including "Tetrahydro-2-(bis(2-chloroethyl)amino)-3-methyl-2H-1,3,2-oxazaphosphorine 2-oxide" and "B 694" .
The compound features a characteristic oxazaphosphorine ring with a tetrahedral phosphorus atom as a central structural element. The key distinguishing feature from conventional cyclophosphamide is the methyl group attached to the nitrogen atom in the oxazaphosphorine ring structure, which potentially modifies its biochemical behavior and pharmacokinetic properties. The bis(2-chloroethyl)amino group remains present in the molecule, suggesting retention of some alkylating properties common to nitrogen mustard derivatives.
Structural Comparison with Cyclophosphamide
The molecular architecture of N-Methyl Cyclophosphamide contains several notable structural features that distinguish it from conventional cyclophosphamide while maintaining the core framework responsible for biological activity. The addition of the methyl group to the nitrogen in the oxazaphosphorine ring represents the primary structural difference, which could significantly alter its pharmacological profile compared to the parent compound.
Table 1: Comparative Structural Features of N-Methyl Cyclophosphamide and Cyclophosphamide
Structural Feature | N-Methyl Cyclophosphamide | Cyclophosphamide |
---|---|---|
Ring System | 2H-1,3,2-Oxazaphosphorine | 2H-1,3,2-Oxazaphosphorine |
N-Substitution | Methyl group | Hydrogen |
Alkylating Group | Bis(2-chloroethyl)amino | Bis(2-chloroethyl)amino |
Molecular Weight | 275.11 g/mol | 261.09 g/mol |
Chemical Formula | C8H17Cl2N2O2P | C7H15Cl2N2O2P |
The N-methyl substitution is particularly significant as it potentially affects the compound's electron distribution, steric properties, and metabolic pathways, which could translate to differences in pharmacological activity and toxicity profiles compared to cyclophosphamide.
Chemical and Physical Properties
N-Methyl Cyclophosphamide possesses distinct chemical and physical properties that influence its behavior in biological systems and its potential applications in pharmaceutical research. The documented physicochemical properties primarily derive from structural analysis and chemical database records.
Physicochemical Characteristics
The compound exhibits physicochemical properties that would be expected for a modified oxazaphosphorine. The presence of the oxazaphosphorine ring system confers specific three-dimensional structural characteristics, while the bis(2-chloroethyl)amino group contributes to its potential alkylating capabilities. The N-methyl substitution likely influences its lipophilicity, solubility profile, and molecular interactions.
Table 2: Physicochemical Properties of N-Methyl Cyclophosphamide
The N-methyl group significantly alters the electronic properties of the nitrogen atom within the oxazaphosphorine ring, potentially affecting hydrogen bonding capabilities and metabolic stability. These modifications likely influence how the compound interacts with biological targets and metabolic enzymes.
The N-methyl substitution might influence the compound's ability to penetrate cellular membranes or affect its stability in circulation, potentially altering its pharmacodynamic profile compared to cyclophosphamide.
Component | Role | Considerations |
---|---|---|
Phosphoryl Chloride (POCl₃) | Phosphorylating agent | Handling requires careful temperature control |
N-Methylated bis(2-chloroethyl)amine | Source of alkylating groups and N-methyl | Key structural modification from cyclophosphamide |
Base (e.g., N-methylmorpholine) | Neutralizes HCl, activates amine | Multiple equivalents likely required |
3-Aminopropanol | Forms oxazaphosphorine ring | Critical for creating the cyclic structure |
Potential Catalysts | Enhance reaction efficiency | May improve yield and selectivity |
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